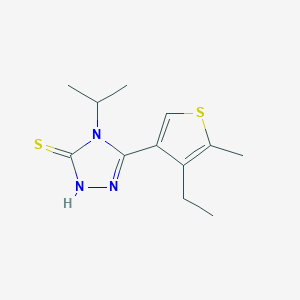

![molecular formula C14H16N2O4 B1326715 3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde CAS No. 1119450-15-5](/img/structure/B1326715.png)

3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde" is a chemical that appears to be related to a family of compounds that have been synthesized for various purposes, including potential anticancer agents and aldose reductase inhibitors. The structure of the compound suggests it contains an imidazolidine ring, which is a feature present in several bioactive molecules. The methoxybenzaldehyde moiety is also a common structural element in synthetic chemistry, often used in the construction of more complex molecules.

Synthesis Analysis

The synthesis of related compounds often involves the reductive alkylation of methoxybenzaldehydes or the cyclocondensation of certain precursors. For example, the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal has been used to synthesize 4-alkyl-3,5-dimethoxybenzaldehydes . Similarly, N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs have been synthesized using microwave irradiation and conventional heating methods, indicating the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

The molecular structure of compounds related to "this compound" has been investigated using various spectroscopic techniques and, in some cases, X-ray crystallography. For instance, the crystal structure of a related compound, 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone, has been determined, revealing the geometry around the metal centers in its complexes . Density Functional Theory (DFT) has also been employed to investigate the ground state and natural bond analysis of similar molecules .

Chemical Reactions Analysis

The chemical reactivity of such compounds includes the ability to form complexes with metals, as seen in the synthesis of nickel(II) and molybdenum(VI) complexes with 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone . Additionally, the formation of a new triazafulvalene system through [2+2] cycloaddition and subsequent alkylation reactions has been reported for compounds with an imidazolidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their functional groups and molecular geometry. For instance, the presence of the methoxy group can affect the regioselectivity of lithiation reactions, as demonstrated in the improved regioselectivity of lithiation of methoxybenzaldehydes . The electronic properties of the imidazolidine ring and its substituents can also play a significant role in the biological activity of these molecules, as seen in the evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents .

科学的研究の応用

Synthesis of Triazafulvalene System

The compound 3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde, through its derivatives, plays a role in the synthesis of novel triazafulvalene systems. Specifically, derivatives obtained through cycloaddition and substitution reactions were used to synthesize methyl 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates, indicating its utility in creating new molecular structures (Uršič, Svete, & Stanovnik, 2010).

Contribution to Ellipticine Synthesis

The compound also contributes to the synthesis of ellipticines, which are significant due to their potential pharmacological properties. For instance, 1,4-dimethylcarbazole-3-carbaldehyde, a related compound, was utilized in a series of reactions leading to the synthesis of ellipticine and other related compounds, illustrating the compound's relevance in complex organic syntheses (Jackson, Jenkins, & Shannon, 1977).

Synthesis of Dipeptide Mimetics

The compound is also instrumental in the synthesis of dipeptide mimetics. Novel derivatives, including 2-amino-N-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide, have been synthesized and characterized, highlighting its role in the development of bioactive compounds (Todorov & Naydenova, 2010).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-14(2)12(18)16(13(19)15-14)7-10-6-9(8-17)4-5-11(10)20-3/h4-6,8H,7H2,1-3H3,(H,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXSGMWHOFXALV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CC2=C(C=CC(=C2)C=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1326634.png)

![4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326636.png)

![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)

![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326641.png)

![2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1326645.png)

![(5-Fluorobenzo[d]oxazol-2-yl)methanamine](/img/structure/B1326646.png)

![(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine](/img/structure/B1326650.png)

![4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1326657.png)